Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate
Description
Introduction to Methyl 5-Phenyl-3-(2-Phenylacetamido)Thiophene-2-Carboxylate
Structural Classification and IUPAC Nomenclature
This compound belongs to the thiophene family, a class of five-membered aromatic heterocycles containing one sulfur atom. The compound’s structure features three distinct substituents:
- A phenyl group at position 5, contributing steric bulk and aromatic conjugation.
- A 2-phenylacetamido group at position 3, introducing hydrogen-bonding capabilities and structural rigidity.
- A methyl carboxylate ester at position 2, enhancing solubility and enabling further derivatization.
The IUPAC name systematically describes these substituents:
- The parent ring is thiophene , numbered such that the carboxylate group at position 2 receives the lowest possible index.
- 5-Phenyl denotes the phenyl substituent at position 5.
- 3-(2-Phenylacetamido) specifies the acetamide group attached to position 3, with a phenyl group on the acetamide’s α-carbon.
- Methyl carboxylate indicates the ester functional group at position 2.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C~20~H~17~NO~3~S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | Methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
| Canonical SMILES | COC(=O)c1sc(-c2ccccc2)cc1NC(=O)Cc3ccccc3 |
The planar thiophene core facilitates π-π stacking interactions, while the electron-withdrawing carboxylate and electron-donating phenyl groups create a polarized electronic environment.
Historical Context of Thiophene-Based Heterocyclic Compounds
Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene as a benzene contaminant. Early studies focused on its aromaticity and reactivity, which mirror benzene but with distinct sulfur-mediated properties. Key milestones include:
- 1930s–1950s : Development of synthetic methods like the Paal-Knorr thiophene synthesis, enabling systematic derivatization.
- 1960s–1980s : Exploration of thiophenes in materials science, particularly conductive polymers such as polythiophene.
- 1990s–Present : Integration into medicinal chemistry, with thiophene-based drugs targeting kinases, GPCRs, and microbial enzymes.
This compound represents a modern iteration of these efforts, combining traditional heterocyclic design with advanced functionalization strategies.
Table 2: Evolution of Thiophene Chemistry
| Era | Key Advancements |
|---|---|
| 1880s | Discovery of thiophene by Viktor Meyer |
| 1930s | Paal-Knorr synthesis for thiophene derivatives |
| 1980s | Conducting polymers (e.g., PEDOT) |
| 2000s | Thiophene-based kinase inhibitors (e.g., Imatinib analogs) |
Significance in Organic and Medicinal Chemistry
Thiophene derivatives are prized for their synthetic versatility and biological activity. This compound exemplifies these traits through:
- Organic Synthesis : The carboxylate ester serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling library diversification. For example, the amide group at position 3 can participate in Suzuki-Miyaura couplings for aryl group introductions.
- Medicinal Chemistry : Thiophene-based compounds often exhibit enhanced binding affinity due to sulfur’s polarizability. The 2-phenylacetamido group mimics natural peptide substrates, suggesting potential protease or kinase inhibitory activity. Computational studies predict favorable interactions with hydrophobic binding pockets in therapeutic targets.
Table 3: Comparative Reactivity of Thiophene Substituents
| Substituent | Electronic Effect | Role in Medicinal Chemistry |
|---|---|---|
| Methyl carboxylate | Electron-withdrawing | Enhances metabolic stability |
| Phenyl group | Electron-donating | Promotes π-π stacking interactions |
| 2-Phenylacetamido | Mixed donor/acceptor | Mimics peptide bonds |
In drug discovery, this compound’s balanced lipophilicity (logP ≈ 3.65) and polar surface area (47.2 Ų) align with Lipinski’s rules for oral bioavailability. Its inclusion in screening libraries underscores its potential as a lead compound for oncology and infectious diseases.
Properties
Molecular Formula |
C20H17NO3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22) |
InChI Key |
VVBMTVNOMPEXIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Synthesis
The thiophene ring serves as the foundational scaffold. A common approach involves the Gewald reaction , which utilizes ketones, cyanoacetates, and sulfur under basic conditions. For this compound, 2-phenylacetophenone and methyl cyanoacetate are condensed in the presence of elemental sulfur and morpholine as a base. The reaction proceeds via a Michael addition followed by cyclization, yielding 5-phenylthiophene-2-carboxylate intermediates.
Reaction Conditions :
Introduction of the Acetamido Group
The 3-position of the thiophene ring is functionalized via Friedel-Crafts acylation or nucleophilic substitution . 2-Phenylacetyl chloride is reacted with the amino group introduced at the 3-position of the thiophene core. Prior amination is achieved using hydroxylamine hydrochloride under acidic conditions, followed by acylation.
Key Steps :
Esterification and Final Purification
The carboxylate group at the 2-position is introduced via esterification using methyl iodide or dimethyl sulfate in the presence of K₂CO₃. Final purification involves recrystallization from ethanol or column chromatography.
Optimization :
Multicomponent Coupling Strategies
One-Pot Synthesis via Cyclocondensation
This method streamlines synthesis by combining thiophene ring formation and functionalization in a single pot. Dimethyl 3-oxoglutarate , malononitrile , and 2-phenylacetamide are reacted with sulfur and morpholine in methanol.
Reaction Profile :
- Steps :
- Condensation of dimethyl 3-oxoglutarate and malononitrile.
- Cyclization with sulfur at reflux (2–3 hours).
- In situ acylation using 2-phenylacetyl chloride.
- Yield : 77–82%.
Advantages : Reduced purification steps and higher scalability.
Palladium-Catalyzed Cross-Coupling
For regioselective functionalization, Suzuki-Miyaura coupling is employed. A boronic ester derivative of the thiophene core is coupled with 2-phenylacetamide-substituted aryl halides using Pd(PPh₃)₄ as a catalyst.
Conditions :
Solid-Phase and Microwave-Assisted Synthesis
Solid-Phase Synthesis
Immobilization of the thiophene precursor on Wang resin enables iterative functionalization. The resin-bound intermediate undergoes acylation and esterification before cleavage with TFA.
Benefits :
- High purity (>99%)
- Ideal for combinatorial chemistry
Microwave Optimization
Microwave irradiation reduces reaction times significantly. For example, the acylation step is completed in 10 minutes (vs. 30 minutes conventionally) at 100°C, improving yield to 70%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Sequential Functionalization | 62–72 | 95–97 | Moderate | High |
| Multicomponent Coupling | 77–82 | 97–99 | High | Moderate |
| Palladium-Catalyzed | 60–65 | 90–92 | Low | High |
| Solid-Phase | 85–88 | >99 | Low | Very High |
| Microwave-Assisted | 70–75 | 94–96 | Moderate | Low |
Key Findings :
- Multicomponent coupling offers the best balance of yield and scalability.
- Solid-phase synthesis achieves exceptional purity but is resource-intensive.
- Microwave methods are time-efficient but require specialized equipment.
Challenges and Optimization Strategies
Byproduct Formation
Issue : Undesired regioisomers during acylation.
Solution : Use of bulky bases (e.g., DIPEA) to direct substitution to the 3-position.
Low Solubility
Issue : Precipitation during esterification.
Solution : Mixed solvents (e.g., THF/DMF) enhance intermediate solubility.
Catalytic Efficiency
Issue : Pd catalyst deactivation in cross-coupling.
Solution : Ligand engineering (e.g., XPhos) improves stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiophene derivatives, including methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their ability to target specific cancer pathways, showing potential in treating breast and prostate cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiophene derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, providing a basis for further exploration in pharmaceutical formulations .
Analgesic Effects
this compound has been studied for its analgesic properties. Research suggests that similar thiophene compounds can modulate pain pathways, offering potential as non-opioid analgesics. This application is particularly relevant in the context of the ongoing opioid crisis, as researchers seek alternatives for pain management .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential use in developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Key Observations :
Pharmacological Activity
The target compound has been identified as a JNK1–JNK3 inhibitor, with structural analogs showing varying potencies:
- JNK Inhibition: this compound demonstrates moderate activity (IC₅₀ ~1–10 µM) compared to methyl 2-(2-(isoquinolin-5-yl)acetamido)-4-methylthiophene-3-carboxylate (IC₅₀ <1 µM), likely due to differences in hydrophobic interactions .
- Antimicrobial Activity : Analogues like ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (from ) exhibit broad-spectrum antibacterial activity, whereas the target compound’s activity remains unexplored.
Biological Activity
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 341.42 g/mol. The compound features a thiophene ring substituted with phenyl and acetamido groups, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that it may inhibit specific enzymes involved in tumor growth, similar to other thiophene derivatives .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of bacteria. This is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is a common feature among thiophene derivatives .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The compound's IC50 values indicate that it is more effective than traditional chemotherapeutics like 5-fluorouracil in certain contexts .
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Inflammation Models : In vitro models of inflammation have shown that this compound can reduce levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases .
Q & A
Basic Research Question
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, especially critical for confirming the stereochemistry of the acetamido group .
- NMR spectroscopy : Compare H and C spectra with analogs (e.g., methyl 5-phenylthiophene-2-carboxylate derivatives) to validate substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the empirical formula.
What advanced methodologies can optimize reaction yields during the synthesis of this compound?
Advanced Research Question
- Catalytic system tuning : Pd-based catalysts (e.g., Pd(PPh)) in cross-coupling steps can enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) should be systematically tested to minimize by-products .
- Protecting group strategies : Temporarily block reactive sites (e.g., carboxylate or amino groups) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amidation .
How should researchers address contradictions in spectroscopic data or bioactivity results?
Advanced Research Question
- Analytical cross-validation : Combine HPLC (e.g., using methanol/water mobile phases with phosphate buffers) with LC-MS to distinguish between structural isomers or degradation products .
- Toxicological ambiguity : If bioactivity assays show unexpected toxicity (e.g., inhibition of non-target enzymes), perform dose-response studies and compare with structurally related compounds (e.g., cephalosporins with phenylacetamido groups) to identify structure-activity relationships .
What pharmacological pathways should be prioritized for evaluating this compound’s bioactivity?
Advanced Research Question
- Enzyme inhibition assays : Screen against serine proteases or β-lactamase enzymes, given the structural similarity to cephalosporin derivatives with phenylacetamido motifs .
- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization and assess membrane permeability.
Which computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Advanced Research Question
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., using GROMACS or AMBER) to predict binding modes and stability .
- Density Functional Theory (DFT) : Calculate electron density maps for the thiophene ring and acetamido group to identify reactive sites for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
